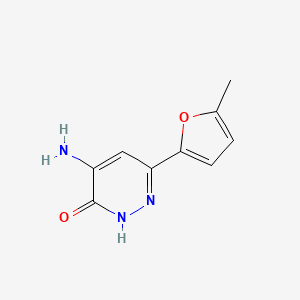

1-(6-(Trifluoromethyl)pyrimidin-4-yl)azetidine-3-carboxylic acid

Vue d'ensemble

Description

1-(6-(Trifluoromethyl)pyrimidin-4-yl)azetidine-3-carboxylic acid, often referred to as TFPA, is an important synthetic intermediate used in the production of a variety of pharmaceuticals and other chemical compounds. It is a highly versatile compound that can be used in a variety of applications and is particularly useful in the synthesis of other compounds. In this article, we will explore the synthesis method of TFPA, its scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Applications De Recherche Scientifique

Agrochemical Applications

Trifluoromethylpyridines (TFMP) and its derivatives, which include “1-(6-(Trifluoromethyl)pyrimidin-4-yl)azetidine-3-carboxylic acid”, are widely used in the agrochemical industry . They are primarily used for the protection of crops from pests . Over 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products are used to treat various conditions in animals .

Antitumor Activity

Trifluoromethyl-containing polysubstituted pyrimidine derivatives have shown promising antitumor activity . Some compounds have demonstrated significant anti-proliferative activities, with IC50 values better than that of the positive control 5-fluorouracil .

Neuroprotective and Anti-neuroinflammatory Applications

Triazole-pyrimidine derivatives have been developed as neuroprotective/anti-neuroinflammatory agents to treat neurodegenerative diseases . These compounds have shown promising results in in-vitro models .

Antifungal, Insecticidal, and Anticancer Properties

Novel trifluoromethyl pyrimidine derivatives containing an amide moiety have been synthesized and evaluated for their antifungal, insecticidal, and anticancer properties .

Enzyme Inhibition

A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition . This is achieved by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Mécanisme D'action

Target of Action

The primary target of the compound “1-(6-(Trifluoromethyl)pyrimidin-4-yl)azetidine-3-carboxylic acid” is the G-protein coupled receptor known as Takeda G-protein receptor 5 (TGR5), also known as G-protein bile acid receptor 1 (GPBAR1) . This receptor plays a key role in pathways associated with diabetes, metabolic syndrome, and autoimmune disease .

Mode of Action

The compound acts as an agonist for the TGR5 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the TGR5 receptor, activating it and initiating a series of biochemical reactions within the cell .

Pharmacokinetics

The compound has been described as potent and orally bioavailable . This suggests that it is well-absorbed in the gastrointestinal tract and can reach effective concentrations in the body when administered orally.

Result of Action

The activation of the TGR5 receptor by the compound has been shown to reduce peak glucose levels in an acute oral glucose tolerance test in genetically obese mice . This effect was lost upon chronic dosing . This suggests that the compound may have potential therapeutic effects in the management of glucose levels, although its long-term effects require further investigation.

Propriétés

IUPAC Name |

1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N3O2/c10-9(11,12)6-1-7(14-4-13-6)15-2-5(3-15)8(16)17/h1,4-5H,2-3H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQHGUQXWOPVFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-bromo-2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B1475640.png)

![1-Cyanoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1475641.png)

![(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-isopropylamine](/img/structure/B1475642.png)